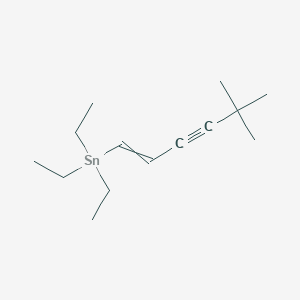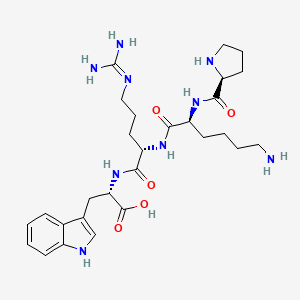
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan is a complex peptide compound with a unique structure that includes multiple amino acids. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The amino acids are then activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to facilitate peptide bond formation. The final deprotection step yields the desired peptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .
化学反应分析
Types of Reactions
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids such as tryptophan.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .
科学研究应用
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis .
相似化合物的比较
Similar Compounds
- L-Isoleucyl-L-threonyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan
- L-Arginine, L-prolyl-L-lysyl-L-arginyl-L-prolyl-L-arginyl
Uniqueness
L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
879326-90-6 |
|---|---|
分子式 |
C28H43N9O5 |
分子量 |
585.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C28H43N9O5/c29-12-4-3-9-21(35-24(38)20-10-5-13-32-20)25(39)36-22(11-6-14-33-28(30)31)26(40)37-23(27(41)42)15-17-16-34-19-8-2-1-7-18(17)19/h1-2,7-8,16,20-23,32,34H,3-6,9-15,29H2,(H,35,38)(H,36,39)(H,37,40)(H,41,42)(H4,30,31,33)/t20-,21-,22-,23-/m0/s1 |
InChI 键 |
MAUCVVSIFDAKLX-MLCQCVOFSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


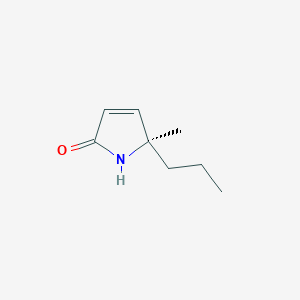
![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)
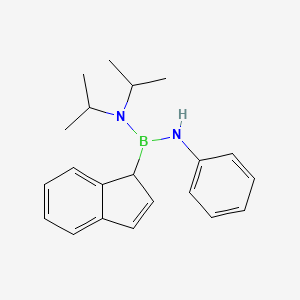
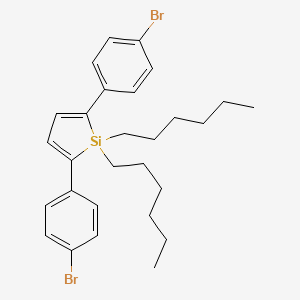
![N-[4-(Hydrazinylmethyl)phenyl]acetamide](/img/structure/B12606569.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
![1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12606603.png)
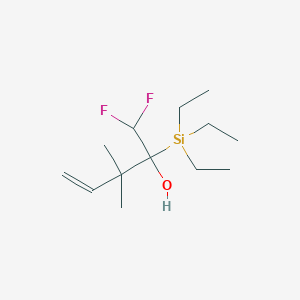
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)


![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
